molecular formula C14H13NO B14186699 {4-[(E)-(Phenylimino)methyl]phenyl}methanol CAS No. 922525-35-7

{4-[(E)-(Phenylimino)methyl]phenyl}methanol

Katalognummer: B14186699
CAS-Nummer: 922525-35-7
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: OTSIZORGXNDCHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(E)-(Phenylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety through an imine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(Phenylimino)methyl]phenyl}methanol typically involves the condensation reaction between 4-formylphenylmethanol and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:

4-Formylphenylmethanol+Aniline4-[(E)-(Phenylimino)methyl]phenylmethanol\text{4-Formylphenylmethanol} + \text{Aniline} \rightarrow \text{this compound} 4-Formylphenylmethanol+Aniline→4-[(E)-(Phenylimino)methyl]phenylmethanol

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(E)-(Phenylimino)methyl]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 4-[(E)-(Phenylimino)methyl]benzaldehyde.

    Reduction: Formation of 4-[(E)-(Phenylamino)methyl]phenylmethanol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

{4-[(E)-(Phenylimino)methyl]phenyl}methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of {4-[(E)-(Phenylimino)methyl]phenyl}methanol involves its interaction with molecular targets through the imine group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-(Phenyldiazenyl)methyl]phenol
  • 4-[(E)-(Phenylimino)methyl]benzaldehyde
  • 4-[(E)-(Phenylimino)methyl]phenylmethane

Uniqueness

{4-[(E)-(Phenylimino)methyl]phenyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol moiety differentiates it from other similar compounds, influencing its solubility and interaction with biological targets.

Eigenschaften

CAS-Nummer

922525-35-7

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

[4-(phenyliminomethyl)phenyl]methanol

InChI

InChI=1S/C14H13NO/c16-11-13-8-6-12(7-9-13)10-15-14-4-2-1-3-5-14/h1-10,16H,11H2

InChI-Schlüssel

OTSIZORGXNDCHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.